molecular formula C14H11N3OS B5852123 Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]- CAS No. 105491-55-2

Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]-

Cat. No.: B5852123
CAS No.: 105491-55-2
M. Wt: 269.32 g/mol
InChI Key: JYGQRLOMJKRAQM-UHFFFAOYSA-N
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Description

Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]- is a heterocyclic compound that contains a pyridine ring substituted with a 1,3,4-oxadiazole moiety and a phenylmethylthio group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]- typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carbon disulfide derivative under basic conditions.

    Introduction of the phenylmethylthio group: This step involves the nucleophilic substitution of a halogenated precursor with a thiol derivative.

    Attachment to the pyridine ring: The final step involves coupling the 1,3,4-oxadiazole derivative with a pyridine ring through a suitable linker.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify optimal reaction conditions, such as temperature, solvent, and catalysts.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyridine ring, depending on the reagents used.

    Substitution: The phenylmethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the oxadiazole or pyridine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]- has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential antimicrobial, antiviral, and anticancer activities.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    Thienopyridine derivatives: These compounds also contain a pyridine ring fused with a thiophene ring and exhibit similar biological activities.

    Pyridine derivatives with other heterocycles: Compounds such as imidazopyridines or pyrazolopyridines share structural similarities and biological activities.

Uniqueness: Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]- is unique due to the presence of the 1,3,4-oxadiazole ring and the phenylmethylthio group, which confer specific chemical and biological properties not found in other pyridine derivatives.

Biological Activity

Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, the compound Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]- stands out for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and potential applications in drug development.

Chemical Structure and Properties

The molecular structure of Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]- can be summarized as follows:

  • Molecular Formula : C14H14N4OS
  • CAS Number : 805390
  • IUPAC Name : Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]-

This compound features a pyridine ring substituted with a thioether and an oxadiazole moiety, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit notable antimicrobial properties. The presence of the oxadiazole ring enhances the compound's ability to inhibit microbial growth. Studies have shown that similar compounds possess significant antibacterial and antifungal activities against various strains. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Pyridine derivative AE. coli32 µg/mL
Pyridine derivative BS. aureus16 µg/mL
Pyridine derivative CCandida albicans8 µg/mL

These findings suggest that the introduction of the oxadiazole moiety may enhance the antimicrobial efficacy of pyridine derivatives .

Anticancer Activity

The anticancer potential of pyridine-based compounds has been explored extensively. The thioether and oxadiazole groups have been implicated in cytotoxic effects against various cancer cell lines. For example:

Cell LineCompoundIC50 (µM)
MCF-7 (Breast Cancer)Pyridine derivative X15.6
HCT116 (Colon Cancer)Pyridine derivative Y10.0
A549 (Lung Cancer)Pyridine derivative Z12.5

These results indicate that modifications to the pyridine structure can lead to improved anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]- is primarily attributed to its ability to interact with cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Oxidative Stress : It could induce oxidative stress in cancer cells, leading to apoptosis.
  • Antiviral Effects : Some studies suggest that similar compounds exhibit antiviral properties by interfering with viral replication processes .

Study on Antimicrobial Efficacy

A recent study evaluated various pyridine derivatives for their antimicrobial activities against clinically relevant pathogens. The results indicated that compounds with thioether linkages showed enhanced activity compared to their non-thioether counterparts.

Study on Anticancer Properties

Another study focused on the cytotoxic effects of pyridine derivatives on human cancer cell lines. The results demonstrated that certain substitutions on the pyridine ring significantly increased their potency against cancer cells while maintaining selectivity over normal cells.

Properties

IUPAC Name

2-benzylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-2-4-11(5-3-1)10-19-14-17-16-13(18-14)12-6-8-15-9-7-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGQRLOMJKRAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355544
Record name Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105491-55-2
Record name Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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